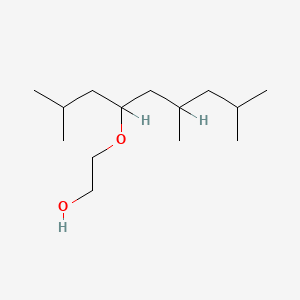

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Description

Position of the Chemical Compound within Branched Alkyl Ether Chemistry

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (B161783) is classified as a branched alkyl ether. This classification stems from its molecular architecture, which features a highly branched nine-carbon (nonane) backbone, specifically a 2,6,8-trimethylnonan moiety, linked to an ethanol (B145695) group via an ether oxygen. The parent alcohol, 2,6,8-trimethyl-4-nonanol, is a known branched alcohol. thermofisher.comnist.gov The introduction of an ethoxy group to this branched structure places the resulting compound within the family of alkyl ethers, which are characterized by the R-O-R' functional group. numberanalytics.comucalgary.caucalgary.ca The extensive branching in the alkyl portion of the molecule is a defining characteristic that influences its physical and chemical properties. opentextbc.cabritannica.comthoughtco.com

Fundamental Characteristics of Ether Linkages and Alkoxylation in Organic Synthesis

Ether linkages (C-O-C) are generally characterized by their chemical stability and lack of reactivity compared to many other functional groups. numberanalytics.com This stability makes them valuable as solvent media and as structural components in larger molecules where inertness is desired. rsc.org

The formation of this compound would be achieved through an alkoxylation reaction, specifically an ethoxylation. wikipedia.orgfrontiersin.org This type of reaction involves the addition of an epoxide, in this case, ethylene (B1197577) oxide, to an alcohol (ROH). wikipedia.org The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and results in the formation of a hydroxyethyl (B10761427) ether. frontiersin.orgnitechsolutions.co.uk The general scheme for the ethoxylation of an alcohol is:

ROH + C₂H₄O → ROCH₂CH₂OH wikipedia.org

This process is a cornerstone of industrial chemistry, particularly in the production of non-ionic surfactants. frontiersin.orgballestra.com Alkoxylation reactions are highly exothermic and require careful control of reaction conditions to ensure safety and desired product formation. nitechsolutions.co.uknicl.it

Importance of Branched Hydrocarbon Moieties in Molecular Architecture and Functional Design

Branched hydrocarbons are isomers of straight-chain alkanes that possess alkyl groups attached to the main carbon chain. opentextbc.cathoughtco.com This branching has a profound impact on the physical properties of a molecule. For instance, branched alkanes tend to have lower boiling points than their linear counterparts due to a more compact structure which reduces the surface area available for intermolecular van der Waals forces. britannica.com

In the context of functional molecules, branched hydrocarbon moieties can impart specific characteristics such as:

Increased solubility in nonpolar solvents: The hydrocarbon nature of the branched chain enhances lipophilicity.

Modified viscosity and flow properties: Branching can disrupt regular packing, leading to lower viscosity.

Steric hindrance: The bulky nature of branched groups can influence the reactivity of nearby functional groups and control the approach of reactants. libretexts.org

Current Academic Research Landscape and Identified Knowledge Gaps Concerning the Chemical Compound

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on its precursor, 2,6,8-trimethyl-4-nonanol, particularly in the context of its synthesis and use as a fragrance ingredient and surfactant intermediate, the ethoxylated derivative remains largely uncharacterized. nih.govepa.gov There is a lack of published data on its synthesis, spectroscopic characterization, physical properties, and potential applications. This absence of information presents a clear opportunity for novel research.

Research Objectives and Scope of the Scholarly Investigation of the Chemical Compound

The primary objective of this scholarly investigation is to lay the foundational knowledge for the chemical compound this compound. The scope of this investigation will be to:

Propose a viable synthetic route for the preparation of this compound from its parent alcohol, 2,6,8-trimethyl-4-nonanol.

Predict the fundamental physicochemical properties of the target compound based on the known properties of its precursor and the principles of alkoxylation.

Theoretically explore the structural and functional implications of combining a highly branched hydrocarbon with a primary alcohol through an ether linkage.

This investigation will be based on established chemical principles and data available for structurally related compounds.

Data Tables

The following tables provide a summary of the known properties of the precursor alcohol and the predicted properties of the target compound.

Table 1: Physicochemical Properties of 2,6,8-Trimethyl-4-nonanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₆O | thermofisher.comnist.govepa.gov |

| Molecular Weight | 186.34 g/mol | nist.govepa.govnmppdb.com.ng |

| CAS Number | 123-17-1 | thermofisher.comnist.govepa.gov |

| Appearance | Clear, colorless liquid | thermofisher.com |

| Purity | ≥90.0% (threo + erythro mixture) | thermofisher.comtcichemicals.com |

| Refractive Index | 1.3950-1.4750 @ 20°C | thermofisher.com |

This table is interactive. You can sort and filter the data.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₄H₃₀O₂ | Addition of a C₂H₄O unit to the precursor. |

| Molecular Weight | 230.39 g/mol | Sum of the atomic weights of the constituent atoms. |

| Boiling Point | Higher than 2,6,8-trimethyl-4-nonanol | Increased molecular weight and the presence of a hydroxyl group lead to stronger intermolecular forces. |

| Water Solubility | Likely low, but potentially higher than the precursor | The addition of a hydroxyl group may slightly increase polarity and hydrogen bonding capacity. |

| Density | Similar to or slightly higher than the precursor | The addition of an ethoxy group will likely increase the mass more significantly than the volume. |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6,8-trimethylnonan-4-yloxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKFWRYCMZBXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(CC(C)C)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60828-78-6 | |

| Details | Compound: Polyethylene glycol trimethylnonyl ether | |

| Record name | Polyethylene glycol trimethylnonyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60828-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00873978 | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-98-1, 60828-78-6 | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Structural Elucidation of the Chemical Compound

Methodological Approaches to the Synthesis of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (B161783)

The synthesis of this compound is primarily achieved through etherification reactions, where the precursor alcohol, 2,6,8-trimethylnonan-4-ol, is coupled with an ethanol-derived reagent.

Exploration of Alkoxylation Reaction Pathways and Catalytic Systems for Etherification

The formation of the ether linkage in this compound can be approached through several catalytic pathways. A primary method is the Williamson ether synthesis, a versatile and widely used reaction that involves the reaction of an alkoxide with an alkyl halide. numberanalytics.comwikipedia.org In this case, the alkoxide of 2,6,8-trimethylnonan-4-ol acts as the nucleophile, attacking a suitable electrophile such as 2-chloroethanol. The reaction proceeds via an Sₙ2 mechanism. wikipedia.org

Reaction Scheme: CH₃(CH₂)₂CH(CH₃)CH₂CH(OH)CH₂CH(CH₃)₂ + Base → CH₃(CH₂)₂CH(CH₃)CH₂CH(O⁻)CH₂CH(CH₃)₂ CH₃(CH₂)₂CH(CH₃)CH₂CH(O⁻)CH₂CH(CH₃)₂ + ClCH₂CH₂OH → this compound + Cl⁻

An alternative and highly efficient alkoxylation pathway is the ring-opening of ethylene (B1197577) oxide by the 2,6,8-trimethylnonan-4-ol precursor. This reaction is typically catalyzed by either a strong base or an acid. The basic catalysis involves the formation of the alkoxide, which then acts as the nucleophile to open the strained epoxide ring.

Acid-catalyzed dehydration represents another route, where two alcohol molecules condense to form an ether, though this is more effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com For the synthesis of an unsymmetrical ether like the target compound, transition-metal catalysts have shown significant promise. Iron(III) triflate, for instance, has been demonstrated as an effective, inexpensive, and environmentally benign catalyst for the direct and selective etherification of alcohols. nih.govacs.org Similarly, cationic ruthenium-hydride complexes can catalyze the selective etherification between two different alcohols, offering a broad substrate scope and tolerance for various functional groups. acs.org

Stereoselective Synthesis of the 2,6,8-Trimethylnonan-4-ol Precursor and its Influence on Product Stereochemistry

The precursor alcohol, 2,6,8-trimethylnonan-4-ol, possesses multiple chiral centers at positions 4, 6, and 8. The stereochemistry of the final ether product is directly dependent on the stereochemistry of this starting alcohol, as the subsequent etherification at the C4-oxygen atom does not typically alter the existing chiral centers.

Achieving stereoselectivity in the synthesis of the 2,6,8-trimethylnonan-4-ol precursor is a critical challenge. This can be accomplished through several advanced organic synthesis strategies. One approach involves the use of chiral catalysts or reagents in the reaction that forms the alcohol, such as asymmetric hydrogenation of the corresponding ketone, 2,6,8-trimethyl-4-nonanone. nih.gov Another method is to start from a chiral building block, a small molecule with the desired stereochemistry that is then elaborated to form the final alcohol precursor. The specific configuration (R or S) at each chiral center in the alcohol will be retained in the this compound product, leading to the formation of specific diastereomers.

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity by minimizing side reactions. numberanalytics.com In the context of the Williamson ether synthesis, several factors are critical. The choice of base, solvent, and temperature significantly influences the reaction's outcome. numberanalytics.com Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the secondary alcohol precursor. numberanalytics.com The reaction is favored by polar aprotic solvents, such as DMF or DMSO, which solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.com

Temperature control is paramount. While higher temperatures can increase the reaction rate, they also promote the competing E2 elimination reaction, particularly given that 2,6,8-trimethylnonan-4-ol is a secondary alcohol. masterorganicchemistry.com This side reaction would produce an alkene instead of the desired ether. Therefore, maintaining the lowest effective temperature is essential for enhancing product purity.

| Parameter | Condition | Effect on Yield and Purity | Rationale |

|---|---|---|---|

| Base | Strong (e.g., NaH) vs. Weaker (e.g., NaOH) | Stronger bases lead to higher yields. | Ensures complete and rapid formation of the nucleophilic alkoxide. numberanalytics.com |

| Solvent | Polar Aprotic (e.g., DMSO, DMF) vs. Protic (e.g., Ethanol) | Polar aprotic solvents increase reaction rates and yields. | Solvates the counter-ion without interfering with the nucleophile, enhancing its reactivity. numberanalytics.commasterorganicchemistry.com |

| Temperature | Low to Moderate vs. High | Lower temperatures favor substitution (ether formation) over elimination (alkene formation). | The Williamson synthesis (Sₙ2) competes with the elimination (E2) pathway, which is favored at higher temperatures. wikipedia.org |

| Alkylating Agent | Primary (e.g., 2-chloroethanol) vs. Secondary/Tertiary | Primary agents are essential for high yields. | Secondary and tertiary alkylating agents are prone to elimination reactions due to steric hindrance. wikipedia.org |

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of ethers is an area of growing importance, aiming to reduce environmental impact and improve safety. alfa-chemistry.com For the synthesis of this compound, several green strategies can be employed.

Catalysis: Utilizing heterogeneous or recyclable catalysts, such as certain iron-based catalysts, can simplify purification and reduce waste. nih.govacs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields in shorter times and with reduced energy consumption. numberanalytics.com

Solvent Choice: Efforts are being made to replace hazardous organic solvents. This includes using water as a solvent in conjunction with phase-transfer catalysts or developing solvent-free reaction conditions. google.com A patented method describes a solvent-free, silver-salt-catalyzed reaction between aldehydes and silanes to produce ethers efficiently. google.com

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximal amount of the starting materials is incorporated into the final product, thus minimizing waste. acs.org Direct addition reactions, like the ring-opening of ethylene oxide, generally have better atom economy than substitution reactions like the Williamson synthesis.

Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization

The unambiguous structural elucidation of this compound relies on a suite of advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool. omicsonline.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H, ¹³C, 2D NMR, DNP-enhanced techniques)

NMR spectroscopy provides detailed information about the molecular framework, including atom connectivity and spatial arrangement. weebly.compitt.edu

¹H and ¹³C NMR: One-dimensional NMR spectra offer the initial assessment of the molecular structure. In the ¹H NMR spectrum, protons adjacent to the ether oxygen are deshielded and typically resonate in the 3.4–4.5 ppm range. pressbooks.publibretexts.org The complex, branched alkyl chain would produce a series of overlapping signals in the upfield region (approx. 0.8–1.6 ppm). In the ¹³C NMR spectrum, carbon atoms bonded to oxygen absorb in the characteristic downfield region of 50–90 ppm. pressbooks.pubreadchemistry.com

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH ₃ (chain terminals) | ~0.8 - 0.9 | ~14 - 25 |

| -CH ₂- and >CH - (alkyl chain) | ~1.0 - 1.8 | ~25 - 45 |

| >CH -O- (on nonane (B91170) chain) | ~3.4 - 3.8 | ~75 - 85 |

| -O-CH ₂-CH₂-OH | ~3.6 - 3.8 | ~68 - 72 |

| -O-CH₂-CH ₂-OH | ~3.7 - 3.9 | ~60 - 64 |

Note: The table presents predicted values based on typical chemical shifts for similar functional groups.

2D NMR Spectroscopy: For a molecule of this complexity, 2D NMR techniques are indispensable for assigning specific signals and confirming the structure. numberanalytics.comethz.ch

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for tracing the connectivity within the trimethylnonane backbone and the ethanol (B145695) moiety. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for this molecule, as it would show a correlation between the protons on the ethoxy group and C4 of the nonane chain, unequivocally proving the location of the ether linkage. numberanalytics.com

Dynamic Nuclear Polarization (DNP)-Enhanced Techniques: DNP-NMR is an emerging technique that can dramatically increase the sensitivity of NMR experiments by transferring polarization from electron spins to nuclear spins. bruker.comacs.org This enhancement, which can be a factor of 20 to over 200, is particularly valuable for analyzing complex molecules at natural isotopic abundance, studying samples with low concentration, or examining solid-state properties. bruker.comosu.eduacs.org For this compound, DNP could facilitate the rapid acquisition of high-quality ¹³C or ¹⁵N (if derivatized) spectra, which would otherwise be very time-consuming. acs.orgacs.org

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomer Differentiation

Advanced mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Due to the molecule's complexity, featuring both an ether linkage and a primary alcohol, its fragmentation pattern under electron ionization (EI) is predicted to be characteristic, allowing for structural confirmation and differentiation from its isomers.

The molecular ion (M+•) is expected, though it may be of low abundance, as is common for aliphatic alcohols and ethers. libretexts.org The fragmentation is primarily governed by cleavages at the ether oxygen and alpha-cleavage relative to the terminal hydroxyl group. The ether linkage presents two primary sites for C-O bond scission.

Cleavage 'a' : Loss of the ethoxyethanol radical (•OCH₂CH₂OH) to produce a trimethylnonyl cation.

Cleavage 'b' : Loss of the trimethylnonyl radical (•C₁₂H₂₅) to produce a charged ethoxyethanol fragment.

Alpha-Cleavage 'c' : Cleavage adjacent to the terminal alcohol is a characteristic fragmentation for primary alcohols, leading to the loss of a •CH₂OH radical from a rearranged fragment or direct formation of the [M-CH₂OH]⁺ ion. libretexts.org

Alkane-type Fragmentation : The branched trimethylnonyl chain will also undergo fragmentation, producing a series of peaks separated by 14 mass units (CH₂), which is characteristic of aliphatic chains. libretexts.org

Differentiation of structural isomers, such as those with different branching patterns on the nonane chain, would be possible by analyzing the specific masses of the resulting alkyl fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of these fragments, further confirming their identity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |

| 230 | [C₁₄H₃₀O₂]⁺• | Molecular Ion (M+•) |

| 169 | [C₁₂H₂₅]⁺ | Cleavage 'a': Scission of the C-O ether bond |

| 155 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical from the alkyl chain |

| 87 | [C₄H₇O₂]⁺ | Cleavage 'b' and subsequent rearrangement |

| 75 | [CH₃CH₂OCH₂CH₂OH]⁺• | Cleavage 'b': Scission of the C-O ether bond |

| 45 | [CH₂CH₂OH]⁺ | Alpha-cleavage of the ether or subsequent fragmentation |

| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl side chain (isopropyl group) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of its intermolecular interactions.

Functional Group Identification: The FT-IR and Raman spectra are dominated by features corresponding to the alcohol, ether, and alkane moieties of the molecule.

O-H Stretch: A strong, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (O-H) group of the ethanol moiety. In the Raman spectrum, this vibration would also be present.

C-H Stretch: Intense absorptions in the FT-IR spectrum between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the trimethylnonyl group. nist.gov

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. A strong band between 1050 and 1150 cm⁻¹ is characteristic of the C-O-C stretch of the ether linkage. Another band in the 1000-1085 cm⁻¹ region corresponds to the C-O stretch of the primary alcohol. nih.gov

Intermolecular Interaction Studies: The hydroxyl group makes this compound capable of forming intermolecular hydrogen bonds. Raman spectroscopy is particularly powerful for studying these interactions in the liquid state. researchgate.net Changes in the position and shape of the O-H stretching band upon dilution in a non-polar solvent can provide quantitative information about the strength and nature of hydrogen bonding. nih.gov A shift to a higher frequency (a "blue-shift") and sharpening of this band upon dilution would indicate a reduction in hydrogen bonding as the molecules become more isolated. nih.gov These studies are crucial for understanding the compound's physical properties, such as boiling point and viscosity.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (broad) | Alcohol (H-bonded) | 3200 - 3600 | FT-IR, Raman |

| C-H Stretch | Alkane | 2850 - 3000 | FT-IR, Raman |

| C-O-C Stretch | Ether | 1050 - 1150 | FT-IR |

| C-O Stretch | Primary Alcohol | 1000 - 1085 | FT-IR |

| C-H Bend | Alkane | 1350 - 1470 | FT-IR |

Chromatographic Techniques for High-Purity Isolation and Separation of Related Isomers (e.g., Chiral HPLC)

Due to the presence of multiple stereocenters at positions 2, 4, and 6 of the trimethylnonyl backbone, this compound can exist as a complex mixture of diastereomers and enantiomers. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the definitive technique for the analytical and preparative separation of these isomers. researchgate.net

The separation relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where transient diastereomeric complexes can form with the analytes. sigmaaldrich.com The differing stability of these complexes for each stereoisomer leads to different retention times and, thus, separation.

For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are highly effective. sigmaaldrich.comsigmaaldrich.com The separation is typically performed in normal-phase mode, using a mobile phase consisting of an alkane (like hexane (B92381) or heptane) with a polar modifier, often an alcohol such as ethanol or isopropanol. researchgate.net Adjusting the ratio of the alkane to the alcohol modifier is key to optimizing the separation (selectivity and resolution) of the various stereoisomers. molnar-institute.com Preparative-scale chiral HPLC can be employed to isolate each stereoisomer in high purity for further characterization and biological testing.

Table 3: Exemplary Chiral HPLC Method for Isomer Separation

| Parameter | Condition | Purpose |

| Column | Chiralpak® IC (amylose-based CSP) | Provides chiral recognition for enantiomeric and diastereomeric separation. researchgate.net |

| Mobile Phase | Hexane / Ethanol (95:5, v/v) | Elutes the isomers based on their differential interaction with the CSP. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temperature | 25 °C | Affects separation efficiency and selectivity; lower temperatures can improve resolution. molnar-institute.com |

| Detection | UV at 210 nm or Refractive Index (RI) | Detects the compound as it elutes (as it lacks a strong chromophore). |

X-ray Crystallography of Solid Derivatives or Co-crystals for Definitive Molecular Geometry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its absolute configuration. Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly by this method. thermofisher.com Therefore, it must first be converted into a suitable solid crystalline derivative.

A common strategy is to react the terminal hydroxyl group with a reagent that introduces a rigid, chromophoric group, which both facilitates crystallization and aids in the crystallographic analysis. For example, reacting the alcohol with p-nitrobenzoyl chloride would form a solid p-nitrobenzoate ester. The presence of the heavy atoms and the planar phenyl ring in the derivative helps in solving the crystal structure.

Once a suitable single crystal is grown, X-ray diffraction analysis yields the precise coordinates of each atom in the crystal lattice. This information allows for the unambiguous determination of all bond lengths, bond angles, and torsional angles. Most importantly, for a chiral molecule, the analysis can determine the absolute stereochemistry (R/S configuration) at each chiral center, provided a heavy atom is present or anomalous dispersion effects are measured. researchgate.net This provides the definitive molecular geometry that is unattainable by other techniques.

Table 4: Information Obtained from X-ray Crystallography of a Derivative

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Fundamental property of the crystal lattice. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C-O). | Confirms the covalent structure and can indicate bond order. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C). | Defines the local geometry around each atom. |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the conformation of the molecule, especially the alkyl chain. |

| Absolute Configuration | The R or S designation at each stereocenter. | Unambiguously defines the specific stereoisomer that was crystallized. researchgate.net |

Theoretical and Computational Chemistry Studies of 2 2,6,8 Trimethylnonan 4 Yloxy Ethanol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the behavior of molecules at the electronic level. For a molecule like 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (B161783), these studies would provide deep insights into its stability, reactivity, and spectroscopic properties. However, specific research applying these methods to this compound is not available in published literature.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Vibrational Frequencies, and Energetics

A search of scholarly articles did not yield any studies that have performed Density Functional Theory (DFT) calculations on this compound.

Such a study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy conformation (optimized molecular geometry) of the molecule. The output would include precise bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations would be performed to confirm the structure is a true minimum on the potential energy surface and to predict its infrared (IR) spectrum. Energetic properties, such as the total electronic energy and the heat of formation, would also be calculated.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping

There are no available studies in the scientific literature concerning the Frontier Molecular Orbital (FMO) analysis or charge distribution mapping of this compound.

This type of analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A charge distribution map, often visualized as a Molecular Electrostatic Potential (MEP) surface, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to predicting how it interacts with other chemical species.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)

Specific computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and detailed IR vibrational mode assignments for this compound are not present in the accessible literature.

Computational methods, particularly DFT, are frequently used to predict these parameters. IR vibrational modes would be calculated and assigned to specific molecular motions (e.g., C-H stretch, O-H bend). For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus (¹H, ¹³C), which are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS).

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics simulations are powerful tools for studying the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. No specific MD simulation studies for this compound have been published.

Solvation Behavior and Solvent-Compound Interaction Dynamics

There are no published studies focusing on the solvation behavior or the specific dynamics of solvent-compound interactions for this compound.

Given its amphiphilic nature (having both a hydrophobic hydrocarbon tail and a hydrophilic ethanol (B145695) head), MD simulations in various solvents (e.g., water, octane) would be highly informative. Such simulations could reveal how the molecule orients itself at interfaces, its conformational changes in different solvent environments, and key interaction details like the formation and lifetime of hydrogen bonds between its ether and hydroxyl groups and water molecules.

Self-Assembly and Micellization Behavior in Model Systems

No data is available on the self-assembly and micellization characteristics of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Molecular Design

There are no QSPR modeling studies available for this compound.

Reactivity, Mechanistic Investigations, and Transformation Chemistry of the Chemical Compound

Elucidation of Reaction Pathways and Transition States

Ethers are generally characterized by their low reactivity, requiring strong acids for cleavage. wikipedia.org The acid-catalyzed cleavage of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (B161783) can proceed via two distinct pathways, depending on which carbon-oxygen bond is targeted. The initial and requisite step for any cleavage pathway is the protonation of the ether oxygen by a strong acid (e.g., HI, HBr), which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com

Pathway A: Cleavage at the Primary Carbon (Sₙ2) : The bond between the ether oxygen and the ethanolic carbon is a primary C-O bond. Following protonation, a nucleophile (such as I⁻ or Br⁻) can attack this sterically accessible primary carbon via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.commasterorganicchemistry.com This concerted reaction involves the backside attack of the nucleophile, leading to the formation of a halo-ethanol derivative and 2,6,8-trimethyl-4-nonanol. This pathway is generally favored for ethers with at least one primary alkyl group. masterorganicchemistry.com

Pathway B: Cleavage at the Secondary Carbon (Sₙ1/Sₙ2 Mixture) : The bond between the ether oxygen and the C4 carbon of the nonane (B91170) chain is a secondary C-O bond. Cleavage at this position is more complex. An Sₙ2 reaction is sterically hindered by the bulky trimethylnonyl group. An Sₙ1 mechanism, proceeding through a secondary carbocation intermediate after the departure of the ethanol (B145695) leaving group, is possible but secondary carbocations are less stable than tertiary ones. wikipedia.orgmasterorganicchemistry.com Therefore, under forcing conditions, the reaction at the secondary carbon likely proceeds through a mixture of Sₙ1 and Sₙ2 pathways, or via a borderline mechanism. masterorganicchemistry.com The Sₙ1 pathway would lead to the formation of ethanol and a secondary carbocation, which would then be attacked by the nucleophile.

Table 1: Comparison of Hypothetical Acid-Catalyzed Cleavage Pathways

| Feature | Pathway A (Sₙ2 at Primary Carbon) | Pathway B (Sₙ1 at Secondary Carbon) |

|---|---|---|

| Site of Attack | Ethylene (B1197577) group carbon | C4 of the trimethylnonane chain |

| Mechanism | Sₙ2 (Bimolecular) | Sₙ1 (Unimolecular) |

| Intermediate | Pentacoordinate transition state | Secondary carbocation |

| Products | 2,6,8-Trimethyl-4-nonanol and 2-haloethanol | Ethanol and 4-halo-2,6,8-trimethylnonane |

| Stereochemistry | Inversion of configuration (not applicable here) | Racemization at the C4 center |

| Influencing Factors | Favored by strong nucleophiles and less hindered substrate | Favored by polar protic solvents and conditions that stabilize carbocations |

The ether linkage is notably resistant to both oxidation and reduction under standard laboratory conditions.

Oxidative Transformations : Strong oxidizing agents under harsh conditions could potentially cleave the ether, but this process is generally non-selective and would likely lead to the degradation of the alkyl chains. The primary alcohol group is far more susceptible to oxidation.

Reductive Transformations : Reductive cleavage of ethers, for instance by catalytic hydrogenolysis, requires high pressures, high temperatures, and specific catalysts. Such reactions are not common and would likely cleave the C-O bond to produce the corresponding alkanes and alcohols. Given the stability of the ether linkage, selective reduction without affecting other parts of the molecule is challenging.

The terminal primary hydroxyl group is the most reactive site on the molecule for many transformations. nih.gov Its reactions are characteristic of primary alcohols.

Esterification : this compound can be readily converted into an ester. This can be achieved through Fischer esterification with a carboxylic acid under acid catalysis, or more efficiently by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. The reaction involves nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Urethane (B1682113) Formation : The hydroxyl group reacts smoothly with isocyanates (R-NCO) to form carbamate (B1207046) (urethane) linkages. researchgate.net This reaction is fundamental to the production of polyurethanes and typically proceeds without a catalyst, although catalysts can be used to increase the reaction rate. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. researchgate.netmdpi.com

Table 2: Key Reactions at the Hydroxyl Group

| Reaction | Reagents | Product Functional Group | General Scheme |

|---|---|---|---|

| Esterification | Carboxylic Acid (R'-COOH), H⁺ catalyst | Ester | R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O |

| Acylation | Acyl Chloride (R'-COCl), Pyridine | Ester | R-OH + R'-COCl → R-O-C(=O)-R' + HCl |

| Urethane Formation | Isocyanate (R'-NCO) | Urethane (Carbamate) | R-OH + R'-NCO → R-O-C(=O)-NH-R' |

Kinetic and Thermodynamic Characterization of Key Chemical Transformations

Specific kinetic and thermodynamic data for this compound are not documented in publicly available research. However, qualitative predictions can be made.

Kinetics : Reactions involving the hydroxyl group, such as esterification or urethane formation, are generally expected to follow second-order kinetics. For acid-catalyzed ether cleavage, the kinetic profile would depend on the mechanism. The Sₙ2 pathway (cleavage at the primary carbon) would be second-order (first-order in both the protonated ether and the nucleophile). masterorganicchemistry.com The Sₙ1 pathway (cleavage at the secondary carbon) would exhibit first-order kinetics, dependent only on the concentration of the protonated ether. masterorganicchemistry.com

Thermodynamics : The ether linkage is thermodynamically stable due to the high bond energy of the C-O bond. Cleavage reactions are typically endergonic and require significant energy input (e.g., heat) to proceed. masterorganicchemistry.com In contrast, reactions at the hydroxyl group, such as urethane formation, are often exothermic and thermodynamically favorable.

Catalytic Roles and Interactions of the Chemical Compound with Metal Complexes or Catalytic Surfaces

There is no evidence to suggest that this compound functions as a catalyst itself. Its interaction with catalytic systems would primarily be as a ligand or a surfactant.

Interaction with Metal Complexes : The ether oxygen and the hydroxyl oxygen both possess lone pairs of electrons, making them potential Lewis basic sites for coordination to metal centers. As a bidentate or monodentate ligand, the compound could coordinate to a metal catalyst, thereby modifying the catalyst's steric and electronic environment. This could, in turn, influence the catalyst's activity and selectivity in a given reaction.

Interaction with Catalytic Surfaces : As a nonionic surfactant (related compounds are marketed under the Tergitol™ TMN series), this compound is designed to be surface-active. echemi.comchemspider.com In heterogeneous catalysis, it could function to emulsify an aqueous phase with an organic phase, increasing the interfacial area for reaction. It could also adsorb onto a catalytic surface, potentially modifying its properties or facilitating the transport of reactants to active sites. For instance, in organosolv processes for biomass delignification, similar structures are studied for their role in solubilizing and reacting with lignin (B12514952) fragments under acidic conditions. researchgate.net

Role of 2 2,6,8 Trimethylnonan 4 Yloxy Ethanol in Advanced Chemical Processes and Materials Science

Function as a Specialty Solvent or Co-solvent in Organic Synthesis and Separations

As a nonionic surfactant, 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (B161783), also known by trade names such as Tergitol™ TMN-6, exhibits excellent solubility in water as well as in most polar and non-polar organic solvents. researchgate.netrsc.org This amphiphilic nature makes it a versatile specialty solvent or co-solvent in a variety of chemical applications. Its chemical stability in the presence of dilute acids, bases, and salts further enhances its utility in diverse reaction conditions. rsc.org

Influence on Reaction Kinetics and Selectivity in Solvent-Dependent Processes

While specific studies detailing the direct influence of this compound on reaction kinetics and selectivity are not extensively documented in publicly available literature, its properties as a surfactant and solvent suggest a significant potential impact. Solvents are known to influence reaction rates and product selectivity through various mechanisms, including the stabilization of reactants, transition states, or products, and by altering the solubility of different components in a reaction mixture. nih.gov The micelle-forming capability of surfactants like this compound can create unique microenvironments within a bulk solvent, effectively concentrating reactants and potentially altering reaction pathways and rates. For instance, the kinetics of ethoxylation and propoxylation of alcohols are known to be influenced by the presence of catalysts and the reaction medium. researchgate.net The decomposition of the related surfactant Tergitol™ TMN-10 in a Fenton process is an example of its reactivity, where the process was optimized by studying the effect of various parameters, including the pH of the solution. nih.gov

Application in Phase Transfer and Extraction Phenomena

The amphiphilic nature of this compound makes it an effective agent in processes that involve multiple phases. While direct application as a phase-transfer catalyst in organic synthesis is not widely reported, its function as a surfactant is central to its role in extraction processes. Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. youtube.comresearchgate.net

A notable application of this compound is in cloud point extraction, a technique used for the preconcentration and separation of trace amounts of substances. For example, Tergitol™ TMN-6 has been successfully used for the cloud point extraction of gold(III) from aqueous solutions prior to its determination by flame atomic absorption spectrometry. This method offers advantages such as high enrichment factors and short separation times, demonstrating the compound's efficiency in separating metal ions.

Derivatization and Functionalization for Novel Chemical Entities

The presence of a terminal hydroxyl group in this compound provides a reactive site for derivatization and functionalization, opening pathways to the synthesis of novel chemical entities with tailored properties.

Synthesis of Building Blocks for Supramolecular Structures

While specific research on the use of this compound as a direct building block for supramolecular structures is limited, its precursor, 2,6,8-trimethyl-4-nonanol, serves as a valuable intermediate in organic synthesis. kuraray.com The principles of supramolecular chemistry often rely on the self-assembly of molecules through non-covalent interactions, and the modification of molecules with specific functionalities is a key strategy. The hydroxyl group of this compound can be functionalized, for instance, through esterification or etherification, to introduce moieties capable of participating in hydrogen bonding, metal coordination, or other interactions that drive supramolecular assembly.

Incorporation into Polymeric Architectures and Advanced Materials (e.g., as a monomer or modifier)

The hydroxyl group of this compound allows for its potential incorporation into polymeric structures. While direct polymerization of this compound as a primary monomer is not commonly reported, it can be utilized as a co-monomer or as a modifier for existing polymers. For instance, the "grafting to" method in polymer chemistry involves attaching pre-formed polymer chains to a backbone, and a molecule like this compound could be functionalized to act as a reactive site on a polymer backbone. youtube.comnih.gov

Its application in waterborne emulsion synthesis and in the production of polytetrafluoroethylene (PTFE) dispersions suggests a role as a surfactant or stabilizer in polymerization processes. cymitquimica.comnih.gov In these applications, it would influence the properties of the resulting polymer latex or dispersion rather than being a repeating unit in the polymer chain. The modification of polymers with surfactants can impart properties such as improved solubility, biocompatibility, and altered surface characteristics. mdpi.com For example, polyethylene (B3416737) glycol, a component of the title compound, can be grafted with various vinyl monomers to create copolymers with new properties for applications such as in dentistry.

Fundamental Studies of Interfacial Phenomena and Surface Chemistry

The most well-documented role of this compound and its related ethoxylates is in the realm of surface and interfacial chemistry. As nonionic surfactants, they are highly effective at reducing the surface tension of water and the interfacial tension between immiscible liquids like oil and water.

These surfactants are known for their excellent wetting, dispersing, and emulsifying properties, which are critical in a wide range of industrial applications including cleaners, paints and coatings, and agrochemicals. researchgate.netnih.gov The efficiency of these surfactants is characterized by parameters such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in solution, and the hydrophile-lipophile balance (HLB) value, which indicates the balance of the size and strength of the hydrophilic and lipophilic moieties of a surfactant molecule.

Below is a table summarizing some of the key interfacial properties of Tergitol™ TMN-6, a commercial form of this compound.

| Property | Value | Notes |

| Critical Micelle Concentration (CMC) | 800 ppm | at 25°C rsc.org |

| Surface Tension | 27 dynes/cm | at 1% actives, 25°C rsc.org |

| HLB Value | 13.1 | rsc.org |

| Cloud Point | 36°C | 1 wt% actives aqueous solution rsc.org |

These properties are a direct consequence of the molecular structure, where the branched hydrophobic tail provides efficient packing at interfaces, and the hydrophilic polyoxyethylene chain ensures water solubility and interaction with polar phases. Studies on the synergistic effects of nonionic surfactants have shown that mixtures can be more effective at reducing interfacial tension than single surfactants, a principle applied in technologies like enhanced oil recovery. cymitquimica.com

Adsorption Characteristics and Wetting Behavior on Various Substrates

The performance of this compound as a surface-active agent is fundamentally governed by its tendency to adsorb at interfaces, such as the liquid-air or liquid-solid interface. This adsorption lowers the surface tension of the system and modifies the wetting characteristics of solid substrates. The branched structure of its hydrophobic chain is a key feature, distinguishing it from linear alcohol ethoxylates by providing enhanced solubility and superior wetting properties. nanotrun.comscientificspectator.com

Research findings on closely related C12 Guerbet alcohol ethoxylates demonstrate their exceptional ability to reduce the surface tension of aqueous solutions. This efficiency is crucial for processes requiring rapid wetting and penetration. The branched nature of the hydrophobe disrupts the packing of surfactant molecules at the interface compared to linear analogues, which can influence surface tension reduction and wetting dynamics. windows.net

The wetting ability of these surfactants is particularly notable on both porous materials, like cotton, and non-porous hard surfaces. For instance, technical evaluations show that ethoxylates of C12 Guerbet alcohols are highly effective wetting agents. The Draves wetting test, a standard method for evaluating the efficiency of a wetting agent on textiles, shows that these compounds can significantly reduce the time required for a cotton skein to sink in the surfactant solution. This indicates rapid adsorption onto the fibrous surface, displacing air and allowing the liquid to penetrate. windows.net

On hard surfaces, such as metal, glass, or plastic, the adsorption of this compound lowers the contact angle of water, promoting the spreading of the liquid across the substrate. This characteristic is vital in applications like industrial cleaning, metal degreasing, and agricultural formulations where uniform coverage is essential. nanotrun.comwindows.net The table below summarizes typical performance data for a C12 Guerbet alcohol ethoxylate with a low degree of ethoxylation, serving as a proxy for the target compound.

| Property | Test Method | Value |

|---|---|---|

| Surface Tension (0.1% solution, 25°C) | ASTM D1331 | ~28-30 mN/m |

| Wetting on Cotton (0.1% solution, 25°C) | Draves Test (ASTM D2281) | < 10 seconds |

| Contact Angle on Polypropylene (0.1% soln.) | Sessile Drop | Significantly Reduced vs. Water |

Note: Data is representative of C12 Guerbet alcohol ethoxylates with a low degree of ethoxylation as a proxy for this compound. Actual values can vary based on precise conditions and substrate type. windows.net

Micelle Formation and Stabilization Mechanisms in Non-Biological Emulsions and Dispersions

In aqueous solutions, once the concentration of this compound surpasses a certain threshold known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles. windows.net In these structures, the hydrophobic trimethylnonane tails orient themselves toward the core to minimize contact with water, while the hydrophilic ethanol (B145695) heads form an outer shell, or corona, that interfaces with the aqueous phase. The formation of micelles is a thermodynamically driven process that dramatically alters the properties of the solution, particularly its ability to solubilize non-polar substances.

The CMC is a critical parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and begin forming micelles. For C12 Guerbet alcohol ethoxylates, the CMC is influenced by the degree of ethoxylation. As a non-ionic surfactant, the CMC of this compound is expected to be relatively low, indicating high efficiency. windows.net

| Property | Parameter | Typical Value Range |

|---|---|---|

| Micelle Formation | Critical Micelle Concentration (CMC) | ~40-60 mg/L |

| Surface Tension at CMC (25°C) | ~28-30 mN/m | |

| Emulsion Stabilization | Stabilization Mechanism | Steric Hindrance |

| Droplet Type | Oil-in-Water (O/W) |

Note: Data is representative for C12 Guerbet alcohol ethoxylates with a low degree of ethoxylation (e.g., 3-5 EO units) as a proxy. windows.net

In non-biological systems such as oil-in-water (O/W) emulsions, this compound functions as a highly effective stabilizer. The primary mechanism for stabilization by non-ionic surfactants like this is steric hindrance. researchgate.net During emulsification, the surfactant molecules adsorb at the oil-water interface, with their hydrophobic tails anchored in the oil droplets and the hydrophilic ethoxy chains extending into the continuous water phase.

This layer of extended hydrophilic chains around the oil droplets creates a physical barrier that prevents the droplets from approaching each other closely enough to coalesce. This repulsive force, arising from the osmotic penalty of interpenetrating the hydrophilic layers, is known as steric repulsion. The branched nature of the C12 Guerbet hydrophobe can enhance this effect by creating a bulkier interfacial layer, further improving emulsion stability against coalescence and phase separation. scientificspectator.comatamanchemicals.com This makes the surfactant suitable for creating stable dispersions of oils, waxes, or other non-polar materials in aqueous media for applications in industrial lubricants, coatings, and agricultural formulations. nanotrun.com

Environmental Behavior and Mechanistic Degradation Pathways of the Chemical Compound

Mechanistic Studies of Abiotic Degradation Pathways

Photolytic Degradation Mechanisms and Products

Specific data on the photolytic degradation mechanisms of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (B161783), including the identification of degradation products, could not be located. While the parent alcohol, 2,6,8-trimethyl-4-nonanol, lacks chromophoric groups that absorb sunlight, the introduction of the ethoxy group in this compound could potentially influence its susceptibility to indirect photolysis. However, no studies detailing this process were found.

Hydrolytic Stability and Cleavage Mechanisms under Environmental Conditions

Information regarding the hydrolytic stability of the ether linkage in this compound under typical environmental pH and temperature conditions is not available. Ether linkages are generally stable to hydrolysis, but specific data for this compound is lacking.

Biotransformation Pathways and Identification of Intermediate Metabolites (Mechanistic Focus)

There is a lack of specific studies on the biotransformation of this compound. Research on similar long-chain alcohol ethoxylates suggests that biodegradation is a likely pathway, but specific metabolites and mechanisms for this particular compound have not been documented.

Enzymatic Cleavage of Ether and Ethoxylate Linkages

While the enzymatic cleavage of ether bonds is a known biological process, no research was found that specifically investigates the enzymatic cleavage of the ether or ethoxylate linkages in this compound.

Role of Microbial Communities in Aerobic and Anaerobic Degradation

No studies were identified that examined the role of specific microbial communities in the aerobic or anaerobic degradation of this compound. The highly branched structure of the nonyl group may influence its biodegradability, but without experimental data, its persistence or degradation rate in various environments remains unknown.

Fundamental Environmental Transport and Fate Mechanisms (e.g., adsorption, partitioning)

Specific experimental or modeling data on the fundamental environmental transport and fate mechanisms of this compound, such as its adsorption to soil or sediment and partitioning behavior between environmental compartments (e.g., water, air, biota), are not available. The physical-chemical properties of the molecule, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), would be necessary to predict its environmental distribution, but these have not been publicly reported.

Conclusions and Future Research Directions

Synthesis of Key Academic Findings and Contributions to Ether Chemistry

The chemical compound 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (B161783) is a notable example of a branched secondary alcohol ethoxylate, a class of nonionic surfactants. Its molecular structure, featuring a bulky, branched hydrophobic tail derived from 2,6,8-trimethylnonan-4-ol and a short hydrophilic polyethylene (B3416737) glycol chain, imparts a unique combination of properties that are of significant interest in ether chemistry and surfactant science.

Key academic findings, primarily derived from studies on the broader class of branched alcohol ethoxylates and the TERGITOL™ TMN series of surfactants to which this compound belongs, highlight its exceptional performance as a wetting agent. The branched nature of the hydrophobe contributes to a lower gel formation tendency in aqueous solutions compared to linear alcohol ethoxylates of similar molecular weight, which is a significant advantage in many industrial applications. Furthermore, branched alcohol ethoxylates like this compound are recognized for their rapid dissolution rates and the ability to significantly reduce the surface tension of water.

From a synthetic chemistry perspective, the preparation of such branched secondary alcohol ethoxylates typically involves the reaction of the corresponding alcohol with ethylene (B1197577) oxide. The distribution of the resulting oligomers with varying numbers of ethoxy groups is a critical factor that influences the final properties of the surfactant. While general synthetic routes are well-established, achieving a narrow oligomer distribution for enhanced performance remains an area of active research.

The primary contribution of compounds like this compound to ether chemistry lies in the demonstration of how complex, branched architectures can be tailored to achieve specific performance characteristics. These molecules serve as important models for understanding structure-property relationships in surfactant systems.

Table 1: General Performance Characteristics of Branched Secondary Alcohol Ethoxylates

| Property | General Observation for Branched Structures | Significance |

|---|---|---|

| Wetting Time | Significantly reduced compared to linear counterparts. | Faster action in applications like agricultural sprays and industrial cleaners. |

| Gel Formation | Tendency to form fewer and less stable gel phases in water. | Improved handling and formulation flexibility. |

| Surface Tension Reduction | Effective at lowering the minimum surface tension of aqueous solutions. | Enhanced cleaning, emulsification, and dispersion performance. |

| Foam Stability | Generally exhibit lower foam stability. | Advantageous in applications where low foam is desired, such as in automated cleaning processes. |

Identification of Remaining Research Questions and Emerging Areas for Investigation

Despite the utility of this compound and related compounds, several research questions remain unanswered, pointing to emerging areas for investigation:

Detailed Physicochemical Characterization: There is a notable lack of comprehensive academic studies focusing specifically on the physicochemical properties of this compound. Future research should aim to meticulously characterize its critical micelle concentration (CMC), surface tension isotherms at various temperatures, and its phase behavior in different solvent systems.

Environmental Fate and Degradation Pathways: While some research has been conducted on the decomposition of related surfactants like TERGITOL™ TMN-10 using advanced oxidation processes such as the Fenton process researchgate.netnih.gov, the specific environmental fate and biodegradation pathways of this compound are not well-documented. Investigating its persistence, potential for bioaccumulation, and the toxicity of its degradation products is crucial for a complete environmental risk assessment.

Structure-Performance Relationships: A more systematic investigation into how minor variations in the branched alkyl chain and the length of the ethoxy chain of this specific molecule affect its performance as a surfactant would be highly valuable. This could involve the synthesis and evaluation of a series of closely related analogues.

Interactions with Other Components in Formulations: Understanding the synergistic or antagonistic interactions of this compound with other components commonly found in complex formulations, such as polymers, builders, and other surfactants, is an area ripe for academic exploration.

Prospective Methodological Advancements for the Study of the Chemical Compound

Future research on this compound would benefit from the application of advanced analytical and computational techniques.

Advanced Chromatographic and Spectrometric Techniques: The characterization of ethoxylated surfactants, which are often complex mixtures of oligomers, presents analytical challenges. Methodologies such as supercritical fluid chromatography (SFC) with flame ionization detection (FID) could provide high-resolution separation of the different ethoxylated species without the need for derivatization selerity.com. Furthermore, advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization, can be powerful tools for determining the ethylene oxide adduct distribution, especially after derivatization to enhance ionization efficiency researchgate.net.

Computational Modeling and Simulation: Molecular dynamics simulations could be employed to gain deeper insights into the self-assembly behavior of this compound molecules at interfaces and in bulk solution. Such simulations can help to elucidate the structure of micelles and predict how the branched architecture influences interfacial properties.

High-Throughput Screening: For exploring its potential in various applications, high-throughput screening methods could be developed to rapidly evaluate the performance of this compound and its analogues in areas such as emulsification, dispersion, and cleaning.

Broader Implications and Potential Academic Impact in Chemical Sciences and Materials Engineering

The study of this compound and its class of branched secondary alcohol ethoxylates has broader implications for both chemical sciences and materials engineering.

In chemical sciences , this compound serves as a model system for advancing our fundamental understanding of self-assembly and interfacial phenomena. The insights gained from studying its behavior can inform the rational design of new surfactants with tailored properties for a wide range of applications, from specialty cleaning agents to drug delivery vehicles. The development of more efficient and selective catalysts for the synthesis of such complex ethers also remains a significant challenge and opportunity in synthetic organic chemistry.

In materials engineering , the unique properties of branched surfactants like this compound can be leveraged in the formulation of advanced materials. For instance, their excellent wetting and dispersing capabilities are valuable in the production of paints, coatings, and inks, where uniform pigment distribution is critical. In the realm of nanomaterials, these surfactants could potentially be used as stabilizing agents for nanoparticles, preventing aggregation and enabling their incorporation into various matrices. The ability of such surfactants to form microemulsions also opens up possibilities for their use as templates for the synthesis of nanostructured materials with controlled porosity.

Furthermore, the push towards more sustainable and environmentally benign chemical products provides a strong impetus for research into the lifecycle of these compounds. A thorough understanding of their environmental impact will be critical for the development of the next generation of high-performance, "green" surfactants.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6,8-trimethylnonan-4-ol |

| Ethylene Oxide |

Q & A

Q. What are the standard synthetic routes for 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol, and what reaction conditions optimize yield?

The compound is synthesized via ethoxylation of 2,6,8-trimethylnonan-4-ol with ethylene oxide. A base catalyst (e.g., KOH) is used under elevated temperatures (100–150°C) and pressures (1–5 bar) to drive the reaction . Continuous reactors are employed industrially, with purification via distillation to remove unreacted precursors and by-products. Key variables include catalyst concentration, temperature gradients, and ethylene oxide feeding rates.

Q. What key physicochemical properties should be prioritized during characterization?

Essential properties include molecular weight (230.39 g/mol), hydrophile-lipophile balance (HLB), and branching pattern. Techniques like NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and HPLC (for purity assessment) are critical. The branched hydrophobic tail influences surfactant behavior, requiring comparative analysis with linear analogs .

Q. Which analytical techniques are recommended for structural and functional validation?

- NMR spectroscopy : To confirm the ethoxylate group and branching pattern.

- FT-IR : For identifying hydroxyl (-OH) and ether (-O-) functional groups.

- GC-MS : To detect impurities or degradation products .

- Surface tension measurements : To assess surfactant efficiency.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant properties across studies?

Discrepancies often arise from variations in branching patterns, ethoxylation degree, or impurities. Methodological steps include:

- Comparative assays : Benchmark against standardized surfactants (e.g., Triton X-100).

- Controlled synthesis : Ensure consistent ethoxylation steps and purification.

- Molecular dynamics simulations : Model interactions with hydrophobic substrates .

Q. What experimental designs optimize the compound’s application in drug delivery systems?

- Solubility enhancement assays : Test with hydrophobic drugs (e.g., paclitaxel) using UV-Vis spectroscopy.

- In vitro release studies : Use dialysis membranes under physiological conditions (pH 7.4, 37°C).

- Cytotoxicity screening : Employ MTT assays on cell lines (e.g., HEK-293) to validate biocompatibility .

Q. How can degradation pathways be systematically analyzed under environmental conditions?

- Oxidative degradation : Expose to H₂O₂ or UV light, followed by LC-MS to identify carboxylic acid derivatives.

- Microbial degradation : Use soil or wastewater microbial consortia and track metabolic by-products via GC-MS.

- Hydrolysis studies : Monitor pH-dependent stability using kinetic modeling .

Q. What strategies improve yield in scaled-up synthesis while minimizing by-products?

- Design of Experiments (DOE) : Optimize temperature, pressure, and catalyst ratios.

- Continuous-flow reactors : Enhance mixing efficiency and reduce side reactions.

- In-line analytics : Implement real-time FT-IR or Raman spectroscopy for quality control .

Q. How does the compound’s surfactant efficiency compare to alkylphenol ethoxylates?

The branched hydrophobic tail improves micelle stability but reduces biodegradability compared to linear alkylphenol ethoxylates. Evaluate via:

- Critical micelle concentration (CMC) : Use surface tension measurements.

- Biodegradation assays : Compare OECD 301F test results with nonylphenol ethoxylates .

Methodological Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

Q. How can computational modeling predict its interaction with biological membranes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.